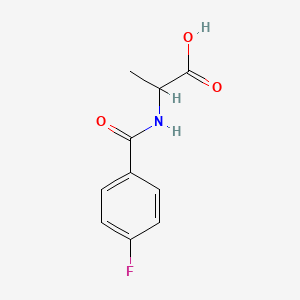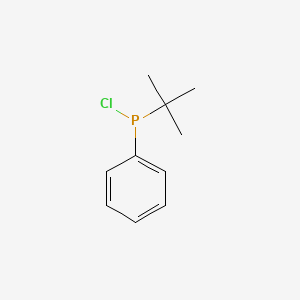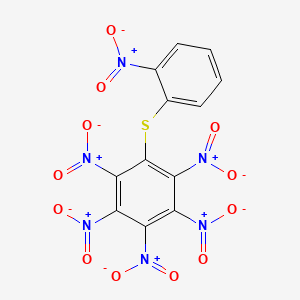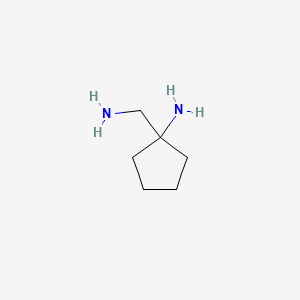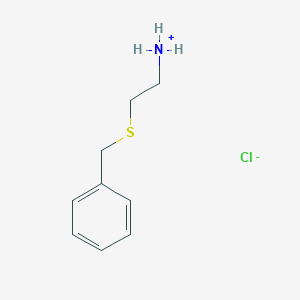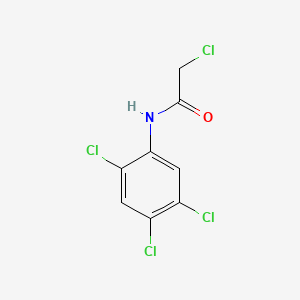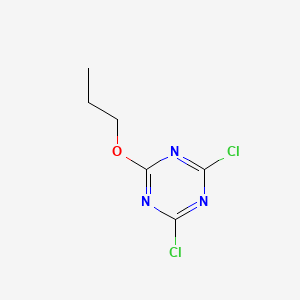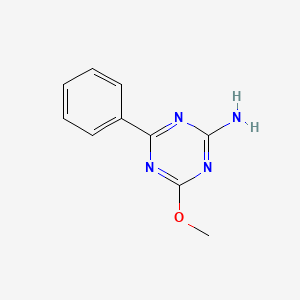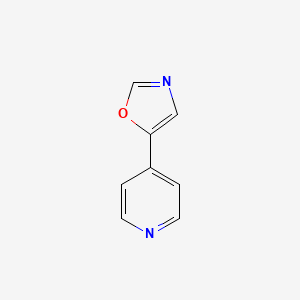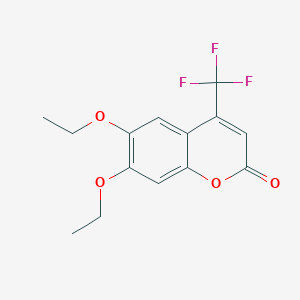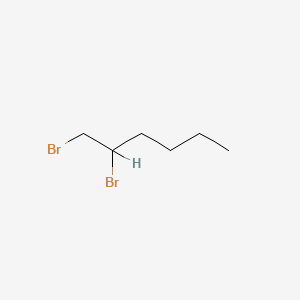
1,2-Dibromohexane
Overview
Description
1,2-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions. This compound is a halogenated hydrocarbon that is commonly used as a crosslinking agent in the production of polymers, resins, and other materials. It is also used in the synthesis of other organic compounds and as a reagent in organic chemistry.
Scientific Research Applications
Electrochemical Reduction
- Electrochemical Reduction Applications : The electrochemical reduction of 1,2-dibromohexane at silver cathodes in dimethylformamide demonstrates distinct properties in reduction of carbon–bromine bonds. It indicates its potential application in electrochemical studies and materials science (Martin et al., 2015).
Solid-State NMR Studies
- Solid-State NMR Investigations : this compound's molecular properties in urea inclusion compounds have been explored using solid-state NMR spectroscopy, revealing insights into guest dynamics and conformational order. This research is significant in the field of molecular structure analysis (Yang & Müller, 2007).
Vibrational Properties Studies
- Vibrational Properties Research : Investigations into the vibrational properties of this compound in urea inclusion compounds, using Raman and IR spectroscopy, contribute to our understanding of structural and conformational behaviors in molecular compounds (Elizabé et al., 1996).
Amphiphilic Hydrogel Development
- Amphiphilic Hydrogel Applications : Crosslinked carboxymethylpullulan synthesized using dibromohexane as a crosslinking agent has applications in biodegradable and biocompatible materials, particularly in pharmaceutical and biomedical fields. This highlights its role in the development of new materials (Legros et al., 2008).
Engineered Microgels for Therapy
- Therapeutic Microgels Development : The synthesis of novel engineered microgels with amphipathic network structures using 1,6-dibromohexane shows promise for simultaneous tumor treatment and inflammation depression, marking a significant advancement in combination therapy (Zhou et al., 2018).
Ionic Liquid Interfaces
- Ionic Liquid Interface Studies : Research on the voltammetry of the interface between two immiscible electrolyte solutions involving 1,6-dibromohexane offers new insights into the properties of ionic liquids, which can be pivotal in electrochemistry and materials science (Cousens & Kucernak, 2013).
Mechanism of Action
Target of Action
1,2-Dibromohexane is a chemical compound with the formula C6H12Br2. It primarily targets organic compounds with double bonds, such as alkenes . The bromine atoms in this compound are highly reactive and can add across the double bond of alkenes in a process known as bromination .
Mode of Action
The mode of action of this compound involves a reaction mechanism known as electrophilic addition . In this process, the bromine atoms of this compound interact with the double bond of the target compound, leading to the formation of a new compound with bromine atoms added across the double bond . This reaction changes the structure and properties of the target compound .
Biochemical Pathways
The compound’s ability to react with double bonds suggests that it could potentially interfere with biochemical pathways involving unsaturated organic compounds . The downstream effects of such interference would depend on the specific pathway and the role of the affected compound within that pathway.
Result of Action
The primary result of this compound’s action is the bromination of target compounds . This can lead to changes in the target compound’s structure and properties, potentially altering its function within biochemical pathways . The specific molecular and cellular effects would depend on the identity of the target compound and its role within the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species could compete with this compound for reaction with target compounds. Additionally, factors such as temperature and pH could potentially influence the rate and extent of the bromination reaction
Biochemical Analysis
Biochemical Properties
1,2-Dibromohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further react with cellular biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into more reactive species over time, leading to prolonged cellular stress and damage . In both in vitro and in vivo studies, the temporal effects of this compound are closely monitored to understand its long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These studies are crucial for determining safe exposure levels and understanding the toxicological profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further conjugated with glutathione . This conjugation process is essential for the detoxification and subsequent excretion of this compound. The metabolic pathways of this compound also involve interactions with other cofactors and enzymes that modulate its metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and toxicity. Understanding the transport and distribution of this compound is crucial for predicting its cellular effects and potential risks.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of this compound is a key factor in understanding its biochemical and toxicological effects.
Properties
IUPAC Name |
1,2-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUANNAZVEWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883511 | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624-20-4 | |
| Record name | 1,2-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



